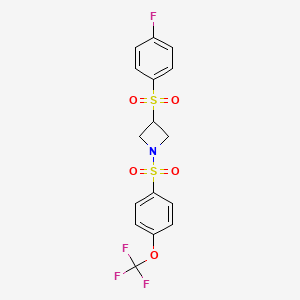![molecular formula C13H9N3O B3009119 2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile CAS No. 771574-78-8](/img/structure/B3009119.png)
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile, also known as MMN, is a synthetic compound with potential applications in scientific research. MMN is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in nature. Indole and its derivatives have been shown to possess various biological activities, including anticancer, antiviral, and anti-inflammatory properties. MMN has been synthesized through a multi-step process, and its chemical structure has been characterized using various spectroscopic techniques.
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Synthesis of Indolyl Triazoles
A series of derivatives of 2-((1-((1-(4-methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)1H-indol-3-yl)methylene)malononitrile were synthesized through the 1,3-dipolar cycloaddition reaction. This method is noted for its efficiency, high yields, easy workup procedures, and shorter reaction time, providing a clean and efficient way of producing these compounds without needing column chromatography purification (Reddy & Reddy, 2020).
Small Acceptor-Donor Molecules in Organic Solar Cells
Research involving the synthesis of small acceptor–donor (A–D) molecules, including 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile, has been conducted to explore their application in organic solar cells. This synthesis from hexahydrocyclopenta[b]indole involved a Vilsmeier–Haack formylation and Knoevenagel reaction with malononitrile (Gudim et al., 2022).
Asymmetric Michael Addition in Chemical Synthesis
A study showcased the use of thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, where malononitrile showed high enantioselectivity and good yields in reactions with 2-pyrrolidinone derivatives (Inokuma, Hoashi, & Takemoto, 2006).
Multicomponent Reactions and Optical Properties
Research on malononitrile as a reagent for multicomponent reactions highlighted its application in forming indol-3-yl-substituted Chromeno[2,3‐c]isoquinolin‐5‐amines with high fluorescence quantum yields and reversible fluorescence quenching under acidic conditions (Festa et al., 2018).
Pharmacologically Active Indoles Synthesis
The synthesis process of pharmacologically active indoles involved the reaction of malononitrile derivatives with other compounds, indicating the utility of malononitrile in creating compounds with potential medical applications (Hishmat et al., 1999).
Future Directions
properties
IUPAC Name |
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-17-11-2-3-13-12(5-11)10(8-16-13)4-9(6-14)7-15/h2-5,8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSNFTQSKJJFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

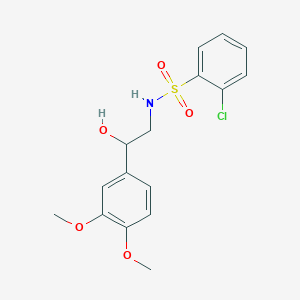
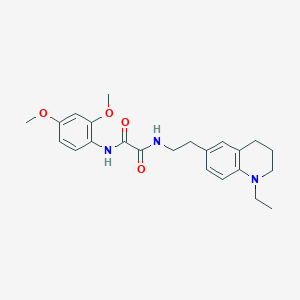

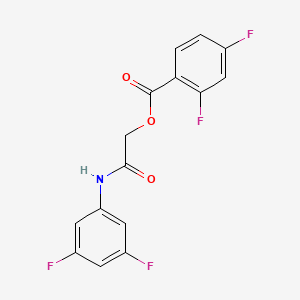
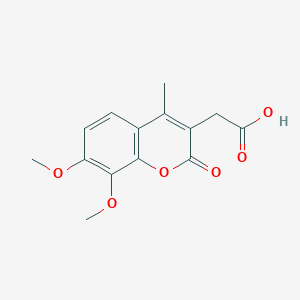
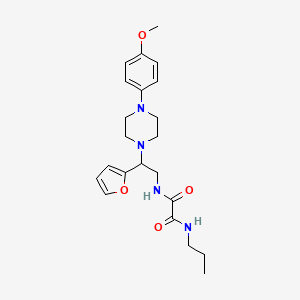
![3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B3009047.png)
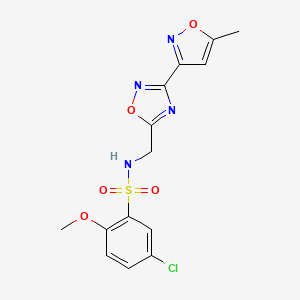
![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)
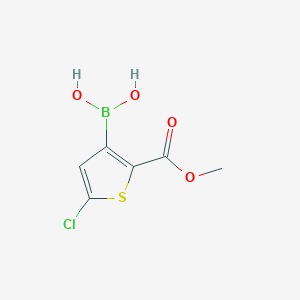

![2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid](/img/structure/B3009053.png)
![Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B3009055.png)
